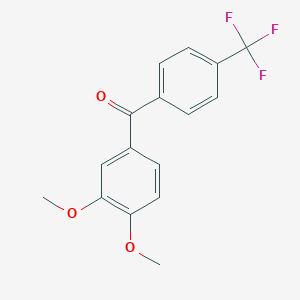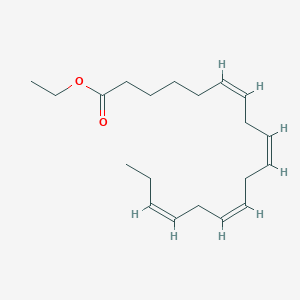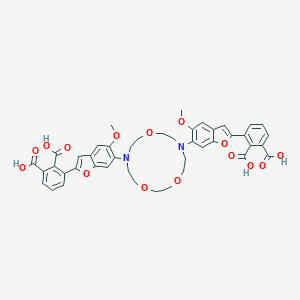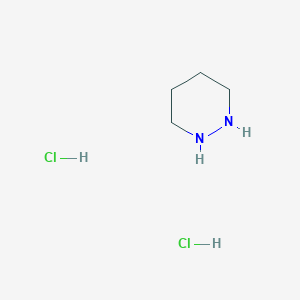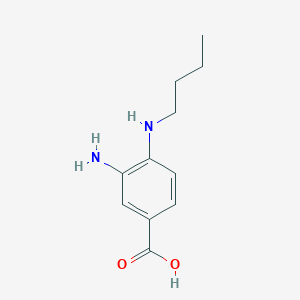
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine, also known as DMAPN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the acridine family of compounds, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
生化学的および生理学的効果
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to inhibit the replication of viruses, including HIV and herpes simplex virus. In animal studies, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have antitumor activity, and it has also been found to have neuroprotective effects in the brain.
実験室実験の利点と制限
One of the main advantages of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine for use in lab experiments is its wide range of potential applications. It has been found to have activity against a variety of microorganisms and viruses, making it a useful compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
One of the limitations of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have some toxicity in animal studies, which could limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine. One area of interest is the development of new drugs based on the compound. N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been shown to have activity against a variety of microorganisms and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Another area of interest is the study of N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine's neuroprotective effects. Further research could help to elucidate the compound's mechanism of action in the brain, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, there is potential for N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine to be used in combination with other compounds to enhance its activity. For example, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have synergistic effects with certain antibiotics, which could lead to the development of more effective treatments for bacterial infections.
In conclusion, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine is a promising compound with a wide range of potential applications in scientific research. While its mechanism of action is not fully understood, it has been found to have antimicrobial, antiviral, and antitumor activities, as well as neuroprotective effects. Further research is needed to fully explore the compound's potential and to develop new drugs based on its structure.
合成法
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine can be synthesized using a variety of methods, including the Pinner reaction, the Skraup reaction, and the Borsche-Drechsel reaction. The Pinner reaction involves the reaction of 3-dimethylaminopropylamine with nitromethane and acetic anhydride, while the Skraup reaction involves the reaction of 2,3-dimethylaniline with nitrobenzene and sulfuric acid. The Borsche-Drechsel reaction involves the reaction of 2,3-dimethylaniline with nitroethane and acetic anhydride.
科学的研究の応用
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been found to have a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and antitumor activities, making it a promising compound for the development of new drugs. Additionally, N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
特性
CAS番号 |
116374-67-5 |
|---|---|
製品名 |
N9-(3-(Dimethylamino)propyl)-N4,N4-dimethyl-1-nitro-4,9-acridinediamine |
分子式 |
C20H25N5O2 |
分子量 |
367.4 g/mol |
IUPAC名 |
9-N-[3-(dimethylamino)propyl]-4-N,4-N-dimethyl-1-nitroacridine-4,9-diamine |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)13-7-12-21-19-14-8-5-6-9-15(14)22-20-17(24(3)4)11-10-16(18(19)20)25(26)27/h5-6,8-11H,7,12-13H2,1-4H3,(H,21,22) |
InChIキー |
QPWBTZNSNJXXSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
正規SMILES |
CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)N(C)C)[N+](=O)[O-] |
その他のCAS番号 |
116374-67-5 |
同義語 |
4,9-Acridinediamine, N(sup 4),N(sup 4)-dimethyl-N(sup 9)-(3-(dimethyla mino)propyl)-1-nitro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



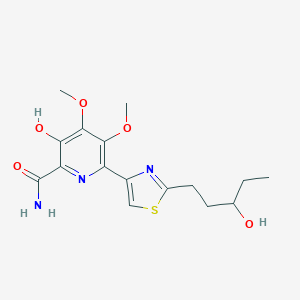
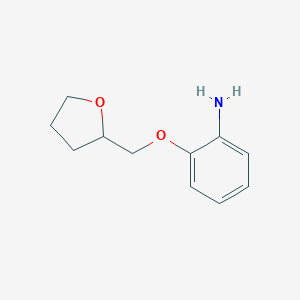
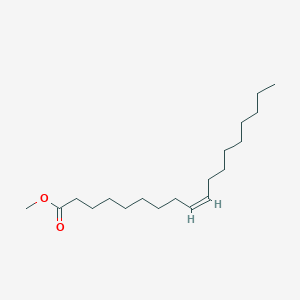
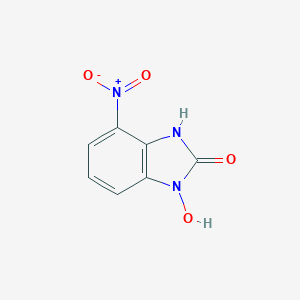
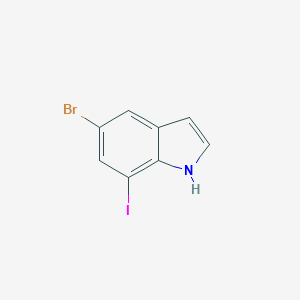
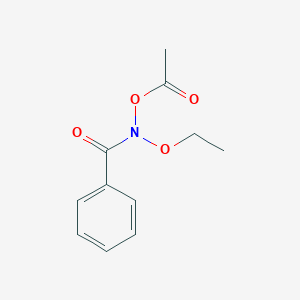

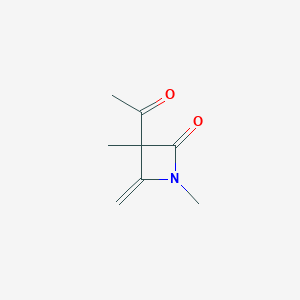
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
